4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one - 2034255-76-8

4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Catalog Number: EVT-2506290
CAS Number: 2034255-76-8
Molecular Formula: C18H19F3N4O3
Molecular Weight: 396.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. It exhibits a binding Ki of 0.13 nM for the human CB1R in vitro. In rodent models of obesity, MK-0364 dose-dependently inhibits food intake and weight gain. This effect is proven to be CB1R mechanism-based due to its lack of efficacy in CB1R-deficient mice. []
  • Relevance: MK-0364 and 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one both contain a 5-(trifluoromethyl)pyridin-2-yl moiety. This structural feature suggests potential similarities in their pharmacological profiles and potential targets. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-Oxide (Venetoclax N-Oxide, VNO)

  • Compound Description: VNO is a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used to treat various blood cancers. It is formed during oxidative stress degradation of Venetoclax and has a molecular weight similar to Venetoclax Hydroxylamine Impurity (VHA). []
  • Relevance: VNO and 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one both contain a piperazine ring within their structure. Although their pharmacological properties likely differ, this shared structural element could indicate similarities in their physicochemical characteristics. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

  • Compound Description: VHA is another potential oxidative impurity of Venetoclax. It is formed via a [, ] Meisenheimer rearrangement of VNO upon heating with water. []
  • Relevance: Similar to VNO, VHA also shares the piperazine ring with 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, potentially suggesting similarities in their physicochemical properties. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor with potent vasodilatory effects in the pulmonary and systemic vascular beds. It decreases pulmonary and systemic arterial pressures while increasing cardiac output. []
  • Relevance: While not directly structurally related, SB-772077-B highlights the potential for exploring pyridine derivatives, like 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, as modulators of important biological targets like Rho kinase. []

5-[2-Ethoxy-5-(4-ethyl-piperazine-1-sulfonyl)-pyridin-3-yl]-3-ethyl-2-(2-methoxy-ethyl)-2,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (UK-369,003)

  • Compound Description: UK-369,003 is a phosphodiesterase-5 inhibitor under clinical development at Pfizer. It exhibits nonlinear pharmacokinetics with increasing doses, primarily attributed to cytochrome P450 3A4 metabolism. []
  • Relevance: UK-369,003 and 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one both incorporate a piperazine ring and a pyridine ring in their structure. This similarity suggests that both compounds could potentially interact with similar biological targets or exhibit comparable metabolic pathways. []

(6S,7S)-N-Hydroxy-5-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5-azaspiro[2.5]octane-7-carboxamide (Compound 1)

  • Compound Description: Initially reported as a selective ADAM10 inhibitor, compound 1 was later found to lack both potency and selectivity for this target. []
  • Relevance: Compound 1 shares the 5-(trifluoromethyl)pyridin-2-yl moiety and a piperazine ring with 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, indicating potential similarities in their physicochemical properties. Additionally, the discrepancy between initial reports and subsequent findings regarding compound 1's selectivity highlights the importance of rigorous evaluation of biological activity during drug discovery. []

Properties

CAS Number

2034255-76-8

Product Name

4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

IUPAC Name

4-methoxy-1-methyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyridin-2-one

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.37

InChI

InChI=1S/C18H19F3N4O3/c1-23-11-13(14(28-2)9-16(23)26)17(27)25-7-5-24(6-8-25)15-4-3-12(10-22-15)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3

InChI Key

IXRHGGJCCDWHJJ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.